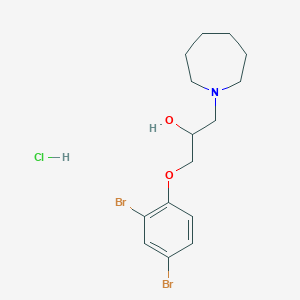

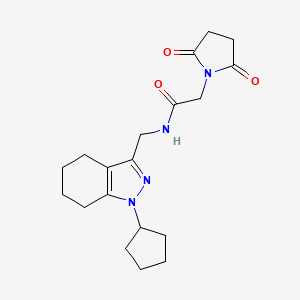

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

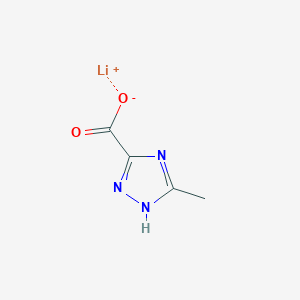

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide, also known as CIQ, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

科学的研究の応用

Synthesis and Structural Analysis

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide is a compound that may fall within broader categories of chemical research, particularly in the synthesis and structural analysis of oxazolidinones and isothiazolidinones. Research has demonstrated the utility of related structures in various chemical synthesis contexts. For example, oxazolidinones are widely used as protective groups for 1,2-amino alcohols and chiral derivatives, serving as chiral auxiliaries. Their crystal structures often reveal interesting weak interactions, such as C-H···O and π-π stacking interactions, which are significant for understanding molecular interactions and designing new compounds with desired properties (Nogueira et al., 2015).

Catalysis and Reaction Mechanisms

The compound and its related structures have been explored in the context of catalysis and reaction mechanisms. For instance, the use of lithiated derivatives of similar compounds in conjugate additions to cinnamoyl derivatives has been studied, showing how these reactions can be used to prepare enantiomerically pure diols, which are crucial in the synthesis of active pharmaceutical ingredients (Gaul & Seebach, 2002).

Biological Activity

Research on oxazolidinones and isothiazolidinones often extends to biological activity studies. While the specific compound N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide might not have direct references in the literature, structurally similar compounds have been synthesized and evaluated for their potential as enzyme inhibitors or antimicrobial agents. This includes the design, synthesis, and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as inhibitors of human protein kinase CK2, demonstrating the potential therapeutic applications of these compounds (Chekanov et al., 2014).

Material Science Applications

Compounds related to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide may also find applications in material science, particularly in the development of new polymers or materials with specific electronic or optical properties. Studies on conjugated organic compounds with similar structural motifs have shown significant enhancements in electrooptic coefficients, which are crucial for telecommunications applications (Marder et al., 1994).

作用機序

Target of Action

Similar compounds have been found to interact with the metabotropic glutamate receptor (mglurs), specifically mglur5 . This receptor plays a crucial role in the central nervous system, influencing various physiological functions such as learning, memory, and pain perception.

Mode of Action

It’s worth noting that certain compounds with similar structures have been identified as positive allosteric modulators (pams) of mglur5 . PAMs enhance the response of receptors to their ligands, thereby amplifying the effect of natural neurotransmitters.

特性

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O4S/c1-9(2)16-13(19)14(20)17-10-4-5-11(15)12(8-10)18-6-3-7-23(18,21)22/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVFWNRLZJLAJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isopropyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2994800.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)

![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B2994810.png)

![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)